N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide
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Overview
Description
N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide is a synthetic organic compound characterized by its unique structure, which includes an oxolane ring, a trifluoromethyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a radical trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Coupling with Pyridine: The pyridine moiety is introduced through a nucleophilic aromatic substitution reaction, where a pyridine derivative reacts with a halogenated benzene compound.
Amidation Reaction: The final step involves the formation of the amide bond, typically achieved by reacting the intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Halogenated derivatives and strong bases or acids are typically employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolane ring can yield lactones, while reduction of nitro groups on the pyridine ring results in amines.
Scientific Research Applications
Chemistry
In chemistry, N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its trifluoromethyl group enhances its lipophilicity, which can improve its bioavailability and interaction with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for the synthesis of herbicides and insecticides.
Mechanism of Action
The mechanism of action of N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity by increasing hydrophobic interactions, while the oxolane ring and pyridine moiety contribute to its overall stability and reactivity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
- N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzylamine
- N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzyl alcohol
Uniqueness
Compared to similar compounds, N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it a more effective candidate for drug development and industrial applications.
Properties
IUPAC Name |
N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)12-3-6-15(21-9-12)25-14-4-1-11(2-5-14)16(23)22-13-7-8-24-10-13/h1-6,9,13H,7-8,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUBZASVPFYNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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